molecular formula C17H21BrF3N5O B10963201 2-[4-bromo-5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]-N-methyl-N-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]acetamide

2-[4-bromo-5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]-N-methyl-N-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]acetamide

Cat. No.: B10963201
M. Wt: 448.3 g/mol
InChI Key: UKYIXPBTCVQQET-UHFFFAOYSA-N
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Description

This compound is a complex organic molecule with a unique structure It combines a pyrazole ring, a trifluoromethyl group, and a cyclopropyl moiety The presence of bromine and methyl groups further enhances its chemical diversity

Preparation Methods

Synthetic Routes:: Several synthetic routes exist for the preparation of this compound. One common approach involves Suzuki–Miyaura cross-coupling, which joins boron-containing fragments with other organic groups. Specifically, the reaction utilizes an organoboron reagent (such as an arylboronic acid or boronate ester) and a palladium catalyst. The bromo and trifluoromethyl substituents are introduced during this coupling process .

Reaction Conditions:: The reaction typically occurs under mild conditions, making it suitable for functional group-tolerant transformations. Solvents like DMF (dimethylformamide) or DMSO (dimethyl sulfoxide) are commonly used. The reaction temperature ranges from room temperature to moderate heating.

Industrial Production:: While industrial-scale production methods may vary, the Suzuki–Miyaura coupling remains a key step. Optimization of reagents, catalysts, and reaction conditions ensures efficient large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions::

    Cross-Coupling: The compound participates in Suzuki–Miyaura cross-coupling, forming carbon–carbon bonds.

    Substitution: The bromine atom can undergo nucleophilic substitution reactions.

    Reduction/Oxidation: Depending on reaction conditions, reduction or oxidation of functional groups may occur.

Common Reagents::

    Arylboronic Acids/Boronate Esters: Used as boron sources in cross-coupling.

    Palladium Catalysts: Facilitate transmetalation and oxidative addition.

Major Products:: The main product of the Suzuki–Miyaura coupling is the desired compound itself. Isomers or side products may also form.

Scientific Research Applications

Chemistry::

    Building Block: Researchers use this compound as a building block for more complex molecules.

    Fluorinated Ligands: The trifluoromethyl group enhances ligand properties in coordination chemistry.

Biology and Medicine::

    Drug Discovery: Its unique structure makes it valuable for drug development.

    Biological Activity: Investigating its effects on biological targets (e.g., enzymes, receptors).

Industry::

    Materials Science:

Mechanism of Action

The compound’s mechanism of action depends on its specific targets. It may interact with enzymes, receptors, or other biomolecules, influencing cellular processes.

Comparison with Similar Compounds

While I don’t have direct information on similar compounds, researchers often compare this compound to related pyrazolines, considering their substituents and reactivity.

Properties

Molecular Formula

C17H21BrF3N5O

Molecular Weight

448.3 g/mol

IUPAC Name

2-[4-bromo-5-cyclopropyl-3-(trifluoromethyl)pyrazol-1-yl]-N-methyl-N-[(1,3,5-trimethylpyrazol-4-yl)methyl]acetamide

InChI

InChI=1S/C17H21BrF3N5O/c1-9-12(10(2)25(4)22-9)7-24(3)13(27)8-26-15(11-5-6-11)14(18)16(23-26)17(19,20)21/h11H,5-8H2,1-4H3

InChI Key

UKYIXPBTCVQQET-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=NN1C)C)CN(C)C(=O)CN2C(=C(C(=N2)C(F)(F)F)Br)C3CC3

Origin of Product

United States

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